5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Mode of Action
The compound acts as an inhibitor of factor Xa . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, ultimately, a blood clot .
Pharmacokinetics
The presence of a -cf3 group in similar molecules has been shown to improve drug potency
Result of Action
The inhibition of factor Xa by the compound prevents the formation of blood clots . This can be used as a means of prophylaxis and/or treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, or deep venous thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and hydrazonoyl halides. Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with the addition of catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer activities, making it a promising candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal properties and can be used in the development of new agrochemicals.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
5-methyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique combination of a thiadiazole ring and a pyrazolo[4,3-c]pyridine scaffold
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-11(2)17-21-22-19(28-17)20-16(26)13-9-24(3)10-14-15(13)23-25(18(14)27)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODOZATFZCNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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